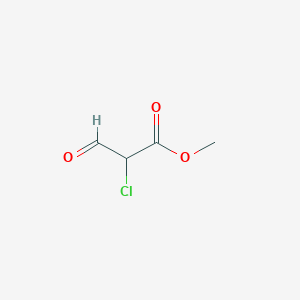
Methyl 2-chloro-3-oxopropanoate
Übersicht
Beschreibung
“Methyl 2-chloro-3-oxopropanoate” is a chemical compound with the CAS Number: 20656-61-5 . It is also known as “Methyl 2-chloro-2-formylethanoate” or "Methyl 2-chloro-3-oxopropionate" . The molecular weight of this compound is 136.53 .
Molecular Structure Analysis
The molecular formula of “this compound” is C4H5ClO3 . It contains a total of 12 bonds; 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 aldehyde (aliphatic) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
Methyl 2-chloro-3-oxopropanoate has been used in the synthesis of various heterocycles. For instance, reactions with chloroacetone, ammonia, benzaldehyde, benzoquinone, and other compounds have led to the formation of different heterocyclic compounds such as pyrrole, dihydropyridine, benzofuran, and pyrazole derivatives (Pokhodylo, Matiichuk, & Obushak, 2010).
Kinetics and Mechanism Studies
Studies on the kinetics and mechanisms of reactions involving methylated trioses like 2,3-di-O-methyl-d-glyceraldehyde and 1,3-dimethoxy-2-propanone have been conducted. These studies help understand the formation of 2-oxopropanal under specific conditions (Fedoron̆ko, Temkovic, Mihálov, & Tvaroška, 1980).
Electrophysical Properties
Research on the electrophysical properties of certain compounds has utilized this compound. For example, a conjugate of fullerene C60 with methyl 3-oxo-3-(2,4,6-trimethoxyphenyl)propanoate was synthesized to study its redox properties (Torosyan, Mikheev, Biglova, & Miftakhov, 2015).
Chemical Synthesis and Analysis
This compound plays a role in the synthesis and analysis of various chemical compounds. Its derivatives are used as starting materials in reactions for constructing substituted thiophenes (Ostapiuk et al., 2021). Additionally, it is involved in the degradation studies of methyl acrylate, contributing to the understanding of environmental pollutants (Blanco et al., 2010).
Pharmaceutical Synthesis
In pharmaceutical research, this compound is used in the synthesis of advanced chiral synthons for drugs like diltiazem, a cardiovascular medication. Its derivatives undergo asymmetric reduction for producing high-purity precursors (Chen et al., 2021).
The scientific research applications of this compound are diverse and span across various fields of chemistry and pharmaceuticals. These applications include:
Synthesis of Heterocycles : this compound is used in synthesizing a variety of heterocyclic compounds. This is exemplified by the formation of pyrrole, dihydropyridine, benzofuran, and pyrazole derivatives through reactions with different chemicals (Pokhodylo, Matiichuk, & Obushak, 2010).
Kinetics and Mechanism Studies : Research has been conducted on the kinetics and mechanisms of reactions involving methylated trioses, contributing to a deeper understanding of chemical reaction processes and product formation (Fedoron̆ko, Temkovic, Mihálov, & Tvaroška, 1980).
Electrophysical Properties : The compound has been used in the study of electrophysical properties, such as in the synthesis of fullerene C60 conjugates to explore redox characteristics (Torosyan, Mikheev, Biglova, & Miftakhov, 2015).
Chemical Synthesis and Analysis : It serves as a starting material in various chemical reactions, including the construction of substituted thiophenes, and plays a role in environmental studies, like the degradation analysis of methyl acrylate (Ostapiuk et al., 2021); (Blanco et al., 2010).
Pharmaceutical Synthesis : In pharmaceutical research, it is utilized in the synthesis of chiral synthons for drugs, such as diltiazem. Its derivatives are important for producing high-purity precursors in drug synthesis (Chen et al., 2021).
Safety and Hazards
“Methyl 2-chloro-3-oxopropanoate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . The precautionary statements are P261;P271;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Methyl 2-chloro-3-oxopropanoate is a chemical compound used in organic synthesis It’s known to react with certain organic compounds, such as 4-cyano-1,1′-biphenyl derivatives bearing ω-hydroxyalkyl substituents .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it reacts with 4-cyano-1,1′-biphenyl derivatives bearing ω-hydroxyalkyl substituents to yield liquid-crystalline linear malonates and cyanoacetates
Biochemical Pathways
The compound plays a role in the synthesis of liquid-crystalline linear malonates and cyanoacetates , which may have various applications in organic chemistry.
Result of Action
The result of this compound’s action is the formation of new compounds, such as liquid-crystalline linear malonates and cyanoacetates . These compounds may have various applications in organic chemistry and materials science.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored at ambient temperature , suggesting that it is stable under normal conditions.
Eigenschaften
IUPAC Name |
methyl 2-chloro-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO3/c1-8-4(7)3(5)2-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSUVYGZODASAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559292 | |
| Record name | Methyl 2-chloro-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20656-61-5 | |
| Record name | Methyl 2-chloro-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



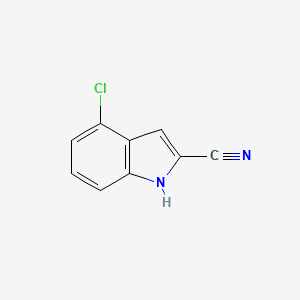
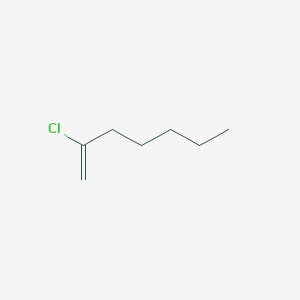


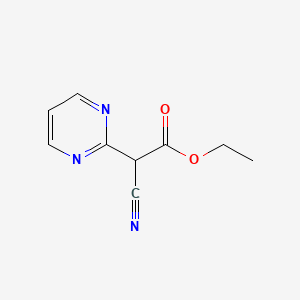




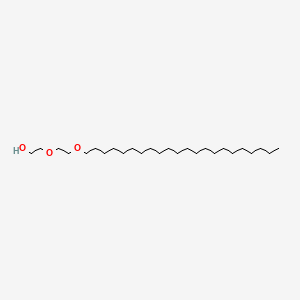



![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)